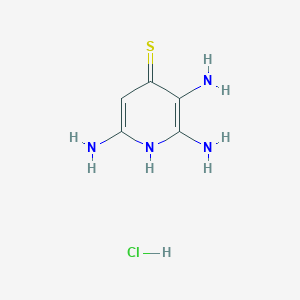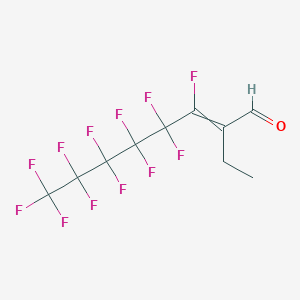![molecular formula C9H8ClF3N2O3 B14598094 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol CAS No. 61286-99-5](/img/structure/B14598094.png)
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an aniline moiety, which is further linked to an ethan-1-ol group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the reaction of the intermediate with ethan-1-ol under controlled conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in electron transfer reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol stands out due to the presence of both nitro and chloro groups on the aniline ring, combined with an ethan-1-ol moiety. This unique combination of functional groups imparts distinct reactivity and properties, making it particularly valuable in specific research and industrial applications .
Propriétés
Numéro CAS |
61286-99-5 |
|---|---|
Formule moléculaire |
C9H8ClF3N2O3 |
Poids moléculaire |
284.62 g/mol |
Nom IUPAC |
2-[5-chloro-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C9H8ClF3N2O3/c10-6-4-7(14-1-2-16)8(15(17)18)3-5(6)9(11,12)13/h3-4,14,16H,1-2H2 |
Clé InChI |
NXEWKRDQMCOEPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])NCCO)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)










